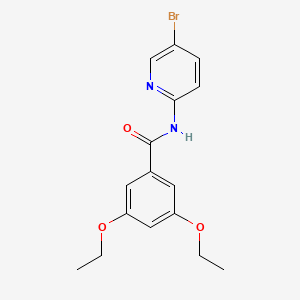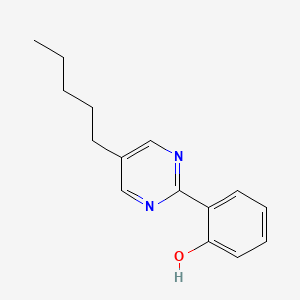![molecular formula C19H26N4O2 B6049444 N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide](/img/structure/B6049444.png)
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide, also known as MPPOH, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. In
Scientific Research Applications
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its potential use in various scientific fields, including medicine, agriculture, and material science. In medicine, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. In agriculture, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its potential use as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is not fully understood, but it is believed to be related to its ability to induce apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to activate caspase-3, a key enzyme involved in the apoptosis pathway, leading to the death of cancer cells. In addition, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide induces apoptosis by activating caspase-3. In addition, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to inhibit the activity of pro-inflammatory cytokines, reducing inflammation in the body. In agriculture, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have insecticidal properties by disrupting the nervous system of insects. In material science, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its ability to inhibit corrosion.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide in lab experiments is its potential as a versatile compound with applications in various fields. Additionally, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide. In medicine, further studies could explore the potential use of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as an anticancer agent in combination with other drugs. In agriculture, research could focus on optimizing the insecticidal properties of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide to make it a more effective alternative to traditional pesticides. In material science, future research could explore the potential use of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as a corrosion inhibitor in various industries. Overall, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has the potential to be a valuable compound in various fields, and further research could lead to new applications and discoveries.
Synthesis Methods
The synthesis of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide involves the reaction of 4-methoxyphenylhydrazine with 3-(octanoylhydrazono)butan-2-one in the presence of acetic acid and ethanol. The resulting compound is then purified through recrystallization to obtain N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as a white solid.
properties
IUPAC Name |
N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-4-5-6-7-8-18(24)22-20-13-16-14-21-23-19(16)15-9-11-17(25-2)12-10-15/h9-14H,3-8H2,1-2H3,(H,21,23)(H,22,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMAJXGGUFQKR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![1-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6049382.png)

![7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6049436.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)

![(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6049487.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6049495.png)